N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride
Description
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Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2.ClH/c1-17-3-6-19(7-4-17)30-16-22(27)26(10-9-25-11-13-29-14-12-25)23-24-20-8-5-18(28-2)15-21(20)31-23;/h3-8,15H,9-14,16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXTIFJHIVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(p-tolylthio)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 491.02 g/mol. The structure features:
- Benzo[d]thiazole core : Known for diverse biological activities.
- Methoxy substituent : May enhance solubility and bioavailability.
- Morpholinoethyl side chain : Potentially increases binding affinity to biological targets.
- p-Tolylthio group : Could contribute to the compound's pharmacological properties.
The biological activity of this compound is primarily associated with its interactions with various biological targets:
- Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. For instance, derivatives have demonstrated significant inhibition of COX-1 and COX-2, indicating potential as anti-inflammatory agents.
- Anticancer Properties : Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. A study highlighted that compounds with similar structures significantly reduced the activity of inflammatory cytokines like IL-6 and TNF-α in cancer cell lines, suggesting a dual role in both anti-inflammatory and anticancer contexts .
- Mechanistic Insights : The compound may modulate signaling pathways associated with cancer cell survival, such as the AKT and ERK pathways, which are often activated in various cancers .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzothiazole derivatives, including those structurally related to this compound:
- Study on Novel Benzothiazole Compounds : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer effects on human cancer cell lines (A431, A549). The active compounds showed significant inhibition of cell proliferation and migration, along with apoptosis-promoting effects at low concentrations .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| B7 | Anticancer | Inhibits proliferation and induces apoptosis in cancer cells |
| 4i | Anticancer | Significant cytotoxicity against non-small cell lung cancer cells |
| N-(6-methoxybenzo[d]thiazole) | Anti-inflammatory | Inhibits COX enzymes |
Potential Applications
The unique structural features of this compound position it as a promising candidate for further investigation in various therapeutic areas, particularly:
- Anti-inflammatory therapies : Targeting chronic inflammation-related diseases.
- Cancer treatment : Dual-action therapies addressing both tumor growth and associated inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
